![molecular formula C20H29N3O2S B4066094 N-(4-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4066094.png)
N-(4-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Overview
Description
N-(4-butylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as BFT or BFTC, is a chemical compound with potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Platelet Antiaggregating Activity
A study described the synthesis of N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine- and 2,2'-dipyridylamine-carbothioamides, showing that some compounds, including phenothiazine acylthioureas, exhibited platelet antiaggregating activity in vitro superior or comparable to that of acetylsalicylic acid. Additionally, some acylthioureas demonstrated moderate hypoglycemic activity in rats and competitive antiacetylcholine and H1-antihistaminic effects in vitro inferior to that of atropine and chlorpheniramine, respectively (Ranise et al., 1991).
Inhibition of Pyruvate Dehydrogenase Kinase
Another research effort optimized the N-methylcarbothioamide moiety of SDZ048-619 (1), a modest inhibitor of pyruvate dehydrogenase kinase (PDHK), leading to the discovery that amides with a small acyl group, particularly appropriately substituted amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, are inhibitors of PDHK. These inhibitors enhance the oxidation of lactate in human fibroblasts and decrease lactate significantly in normal Sprague-Dawley rats, indicating potential for metabolic disease treatment (Aicher et al., 2000).
Antimicrobial and Hypoglycemic Activities
A synthesis of novel N-(1-adamantyl)carbothioamide derivatives revealed that some compounds displayed potent antibacterial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Additionally, oral hypoglycemic activity of these compounds was determined in streptozotocin-induced diabetic rats, with significant reduction of serum glucose levels compared to gliclazide, highlighting their potential in antimicrobial and diabetes research (Al-Abdullah et al., 2015).
X-ray Diffraction and Biological Evaluation
Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound synthesized via a condensation reaction, involved characterizing its structure through LCMS, NMR, IR, and X-ray diffraction studies. The compound was evaluated for its in vitro antibacterial and anthelmintic activity, showing moderate success and contributing to the development of new pharmaceutical agents with potential therapeutic applications (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
N-(4-butylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-2-3-5-16-7-9-17(10-8-16)21-20(26)23-13-11-22(12-14-23)19(24)18-6-4-15-25-18/h7-10,18H,2-6,11-15H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBACBGQVRIGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.